molecular formula C27H22N4O3 B13885768 N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide

N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide

Cat. No.: B13885768
M. Wt: 450.5 g/mol
InChI Key: MEJPFKCKTPIEGY-UHFFFAOYSA-N
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Description

N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is a complex organic compound that features a unique combination of imidazole and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the chromen structure. The final step involves the coupling of these two moieties under specific reaction conditions, often involving catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, while the chromen structure may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is unique due to its combined imidazole and chromen structures, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C27H22N4O3

Molecular Weight

450.5 g/mol

IUPAC Name

N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide

InChI

InChI=1S/C27H22N4O3/c1-18(28)30-21-10-11-24-23(15-21)25(32)27(33-16-19-6-3-2-4-7-19)26(34-24)20-8-5-9-22(14-20)31-13-12-29-17-31/h2-15,17H,16H2,1H3,(H2,28,30)

InChI Key

MEJPFKCKTPIEGY-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)N5C=CN=C5)N

Origin of Product

United States

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